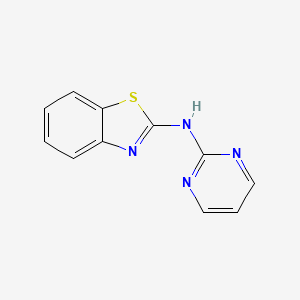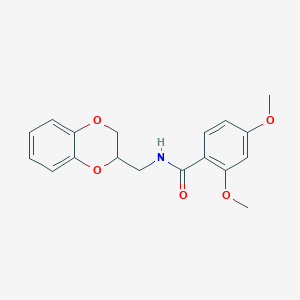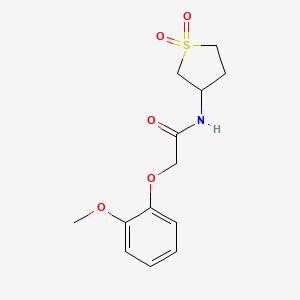
2-(4-chlorophenyl)-N-(3,4-difluorophenyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(3,4-difluorophenyl)-4-quinolinecarboxamide, also known as CQD, is a synthetic compound with potential applications in scientific research. It belongs to the class of quinolinecarboxamide derivatives and has been studied for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)-4-quinolinecarboxamide is not fully understood, but it is thought to involve the inhibition of DNA synthesis and cell division in cancer cells. 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)-4-quinolinecarboxamide has also been shown to disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects:
In addition to its potential anticancer and antibacterial effects, 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)-4-quinolinecarboxamide has been shown to inhibit the activity of certain enzymes, including topoisomerase II and carbonic anhydrase IX. 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)-4-quinolinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)-4-quinolinecarboxamide in lab experiments is its potential as a selective anticancer or antibacterial agent. However, its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy.
Orientations Futures
Future research on 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)-4-quinolinecarboxamide could focus on its potential use as a therapeutic agent in cancer and bacterial infections. Studies could also investigate its mechanism of action and potential side effects. Additionally, 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)-4-quinolinecarboxamide could be studied in combination with other anticancer or antibacterial agents to determine its synergistic effects.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)-4-quinolinecarboxamide involves the reaction of 4-chloroaniline with 3,4-difluoroaniline to form 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)aniline. This intermediate is then reacted with 4-chloroquinoline-3-carboxylic acid to form 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)-4-quinolinecarboxamide.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-(3,4-difluorophenyl)-4-quinolinecarboxamide has been studied for its potential use as an anticancer agent. In vitro studies have shown that 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)-4-quinolinecarboxamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)-4-quinolinecarboxamide has also been studied for its potential use as an antibacterial agent, with promising results against methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(3,4-difluorophenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF2N2O/c23-14-7-5-13(6-8-14)21-12-17(16-3-1-2-4-20(16)27-21)22(28)26-15-9-10-18(24)19(25)11-15/h1-12H,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVGBKIOGLTLMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(3,4-difluorophenyl)quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]amino}-5-oxopentanoate](/img/structure/B5170544.png)
![5-acetyl-6-methyl-2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5170556.png)

![ethyl 4-[4-(2-pyrimidinyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5170562.png)
![6-(3-fluorophenyl)-N-[(5-methyl-2-thienyl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5170570.png)
![7-benzoyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5170574.png)
![potassium 4-[2-(2-fluorobenzylidene)hydrazino]benzenesulfonate](/img/structure/B5170578.png)

![1-benzyl-4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)pyridinium chloride](/img/structure/B5170612.png)

![2-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5170623.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dichlorophenyl)methanesulfonamide](/img/structure/B5170637.png)

![(4-fluorophenyl){4-[2-(4-nitrophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}methanone](/img/structure/B5170651.png)